molecular formula C12H11N3O3 B1601794 5-(4-Aminophenoxy)-2-nitroaniline CAS No. 30491-74-8

5-(4-Aminophenoxy)-2-nitroaniline

Cat. No.: B1601794
CAS No.: 30491-74-8
M. Wt: 245.23 g/mol
InChI Key: ZHELWQKSRPWTPN-UHFFFAOYSA-N
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Description

5-(4-Aminophenoxy)-2-nitroaniline is an organic compound characterized by its molecular structure, which includes an amino group (-NH2) attached to a benzene ring, a nitro group (-NO2) attached to another benzene ring, and a phenoxy group (-O-Ph) linking the two rings. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Nitration Reaction: The compound can be synthesized through a nitration reaction, where aniline (phenylamine) is first nitrated to form nitroaniline, followed by a substitution reaction to introduce the phenoxy group.

  • Phenol Derivative Reaction: Another method involves starting with a phenol derivative, which undergoes diazotization followed by a coupling reaction with aniline to form the desired compound.

Industrial Production Methods: In an industrial setting, the compound is typically produced through continuous flow reactors, which allow for precise control over reaction conditions such as temperature, pressure, and reactant concentrations. This ensures high yield and purity of the final product.

Types of Reactions:

  • Oxidation: The nitro group can be oxidized to form nitroso compounds or further oxidized to form nitrate esters.

  • Reduction: The nitro group can be reduced to an amine group, resulting in the formation of different amines.

  • Substitution: The amino group can undergo substitution reactions with various electrophiles, leading to the formation of different derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

  • Reduction: Typical reducing agents include iron (Fe) and hydrogen gas (H2).

  • Substitution: Electrophiles such as alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed:

  • Oxidation Products: Nitroso derivatives, nitrate esters.

  • Reduction Products: Different amines, including secondary and tertiary amines.

  • Substitution Products: Various alkylated and acylated derivatives.

Scientific Research Applications

5-(4-Aminophenoxy)-2-nitroaniline has several applications in scientific research:

  • Chemistry: It is used as a precursor in the synthesis of dyes, pigments, and other organic compounds.

  • Biology: The compound is utilized in the study of biological systems, particularly in the development of fluorescent probes for imaging and tracking cellular processes.

  • Industry: The compound is used in the production of advanced materials, such as polymers and composites, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 5-(4-Aminophenoxy)-2-nitroaniline exerts its effects involves its interaction with molecular targets and pathways:

  • Molecular Targets: The amino group can interact with enzymes and receptors, while the nitro group can participate in redox reactions.

  • Pathways Involved: The compound can modulate various biochemical pathways, including those involved in oxidative stress, inflammation, and cellular signaling.

Comparison with Similar Compounds

5-(4-Aminophenoxy)-2-nitroaniline is unique compared to other similar compounds due to its specific structural features and reactivity. Some similar compounds include:

  • 2-Nitroaniline: Lacks the phenoxy group.

  • 4-Aminophenol: Lacks the nitro group.

  • 2-Nitro-4-aminophenol: Contains both the amino and nitro groups but lacks the phenoxy linkage.

These compounds differ in their chemical properties and applications, highlighting the uniqueness of this compound.

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Properties

IUPAC Name

5-(4-aminophenoxy)-2-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O3/c13-8-1-3-9(4-2-8)18-10-5-6-12(15(16)17)11(14)7-10/h1-7H,13-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHELWQKSRPWTPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)OC2=CC(=C(C=C2)[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00547208
Record name 5-(4-Aminophenoxy)-2-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00547208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30491-74-8
Record name 5-(4-Aminophenoxy)-2-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00547208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4'-Diamino-4-nitrodiphenyl Ether
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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